
2-(2-氰基苯基)乙酸甲酯
描述
“Methyl 2-(2-cyanophenyl)acetate” is a chemical compound with the CAS Number: 20921-96-4 . Its molecular weight is 175.19 and its molecular formula is C10H9NO2 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of cyanoacetamides, which includes “Methyl 2-(2-cyanophenyl)acetate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-cyanophenyl)acetate” is represented by the InChI Code: 1S/C10H9NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6H2,1H3 . This indicates the arrangement of atoms and their connectivity.Chemical Reactions Analysis
“Methyl 2-(2-cyanophenyl)acetate” is a polyfunctional compound possessing both electrophilic and nucleophilic properties . These chemical properties have been used to design different heterocyclic moieties with different ring sizes, such as azirine, pyrrole, thiophene, pyrazole, imidazole, thiazole, thiadiazole, pyridine, pyrane .Physical And Chemical Properties Analysis
“Methyl 2-(2-cyanophenyl)acetate” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 273.8±15.0 °C at 760 mmHg . The flash point is 123.7±7.1 °C . It is stored at 2-8℃ .科学研究应用
Anticancer Agent Synthesis
Methyl 2-(2-cyanophenyl)acetate: has been utilized in the synthesis of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives . These derivatives have shown promising results as anticancer agents. For instance, certain derivatives exhibited excellent inhibitory activity against cancer cell lines such as MCF-7 and A-549, surpassing the standard Etoposide in efficacy .
Medicinal Chemistry
In medicinal chemistry, the compound serves as a building block for developing new pharmacophores. The combination of two pharmacophores in a single form is an effective approach to expedite the creation of highly effective novel compounds, which can be used to treat various diseases, including inflammation and cancer .
Molecular Docking Studies
Methyl 2-(2-cyanophenyl)acetate: derivatives have been used in molecular docking studies to understand their interaction with biological targets. For example, docking analysis with human topoisomerase II has revealed that certain derivatives fit well in the active site pocket, indicating potential as therapeutic agents .
Chemical Intermediate
This compound acts as a chemical intermediate in organic synthesis. It is used to selectively produce amidation over amidine formation, which is a crucial step in synthesizing various organic compounds .
Safety and Handling Research
Research into the safety and handling of Methyl 2-(2-cyanophenyl)acetate includes studying its effects on inhalation, skin contact, and ingestion. This research is crucial for developing safety protocols and material safety data sheets for laboratory and industrial use .
Environmental Impact Studies
The compound’s environmental impact is assessed by studying its behavior in case of accidental release. This includes its interaction with various materials, its effect on water courses, and the appropriate methods for cleanup and disposal .
Drug Design and Development
Heterocyclic compounds like Methyl 2-(2-cyanophenyl)acetate play a significant role in drug design and development. They are crucial in the creation of new drugs that are more effective and safer for commercial use .
作用机制
安全和危害
“Methyl 2-(2-cyanophenyl)acetate” is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
未来方向
While the exact future directions for “Methyl 2-(2-cyanophenyl)acetate” are not specified in the search results, it’s worth noting that cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds . This suggests that “Methyl 2-(2-cyanophenyl)acetate” and similar compounds may continue to be important in the synthesis of new chemical compounds in the future.
属性
IUPAC Name |
methyl 2-(2-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLNSABLVSWAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363742 | |
| Record name | Methyl (2-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-cyanophenyl)acetate | |
CAS RN |
20921-96-4 | |
| Record name | Methyl (2-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl(2-cyanophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How might structural modifications of Methyl 2-(2-cyanophenyl)acetate, particularly the introduction of an amide bond as seen in the study's derivatives, impact the compound's interaction with biological targets?
A1: The introduction of an amide bond in the derivatives described by the study [] can significantly alter the molecule's properties in several ways:
Q2: The research mentions "molecular docking studies" being employed. How might computational chemistry techniques be used to understand the structure-activity relationship of these compounds and guide further optimization?
A2: Computational chemistry tools like molecular docking can be immensely helpful in understanding and optimizing these compounds []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

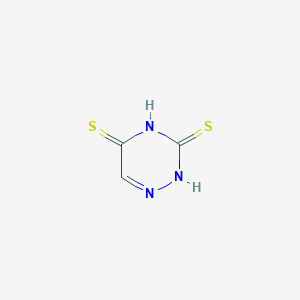
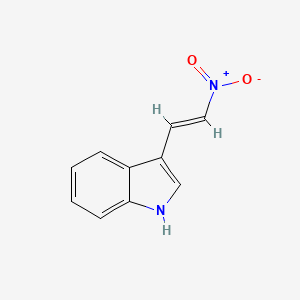
![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)

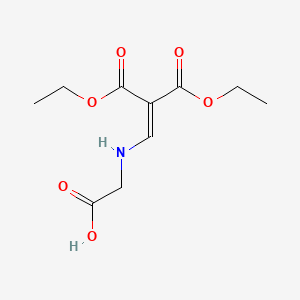
![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)
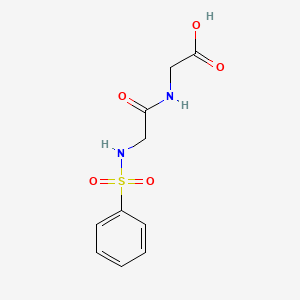
![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)
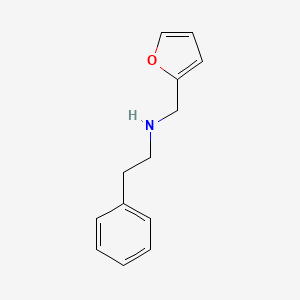
![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)
